molecular formula C15H14FN5O B13368686 4-Amino-6-(4-fluorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile

4-Amino-6-(4-fluorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile

Cat. No.: B13368686
M. Wt: 299.30 g/mol
InChI Key: NAKRGYATHUTOEV-UHFFFAOYSA-N
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Description

4-Amino-6-(4-fluorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-fluorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as 4-fluoroaniline and ethyl cyanoacetate in the presence of a base like sodium ethoxide.

    Introduction of the morpholine group: The intermediate product is then reacted with morpholine under reflux conditions to introduce the morpholinyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-fluorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Ammonia, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Amino-6-(4-fluorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-fluorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(4-chlorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile
  • 4-Amino-6-(4-bromophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile
  • 4-Amino-6-(4-methylphenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile

Uniqueness

4-Amino-6-(4-fluorophenyl)-2-(4-morpholinyl)-5-pyrimidinecarbonitrile is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C15H14FN5O

Molecular Weight

299.30 g/mol

IUPAC Name

4-amino-6-(4-fluorophenyl)-2-morpholin-4-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C15H14FN5O/c16-11-3-1-10(2-4-11)13-12(9-17)14(18)20-15(19-13)21-5-7-22-8-6-21/h1-4H,5-8H2,(H2,18,19,20)

InChI Key

NAKRGYATHUTOEV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(C(=N2)N)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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